N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and a carboxamide group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a nucleophilic substitution reaction using naphthylmethyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group on the piperazine ring with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Introduction of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Pharmacology: It can be studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action.
Biology: It can be used in studies of cell signaling pathways and molecular interactions.
Industry: It can be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperazine ring.
Other Piperazine Derivatives: Compounds like N-(2-methoxyphenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl and naphthylmethyl groups contribute to its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-22-11-10-20(16-23(22)30-2)25-24(28)27-14-12-26(13-15-27)17-19-8-5-7-18-6-3-4-9-21(18)19/h3-11,16H,12-15,17H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCTZBDFFUUCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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